![molecular formula C19H28N2O2 B2422022 Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260678-34-9](/img/structure/B2422022.png)
Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and belongs to the family of small-molecule inhibitors that target RNA polymerase I transcription.
Mécanisme D'action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the transcription process from occurring. This leads to a decrease in ribosomal RNA production, which in turn leads to a decrease in protein synthesis. Cancer cells that have high levels of ribosomal RNA production are more sensitive to CX-5461, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage in cancer cells, which leads to cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CX-5461 has been shown to have minimal toxicity in normal cells, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its selectivity for cancer cells that have high levels of ribosomal RNA production. This makes it a potential treatment for cancer that is less toxic to normal cells. One limitation of CX-5461 is its potential to induce DNA damage, which could lead to the development of resistance in cancer cells over time.
Orientations Futures
There are several future directions for research on CX-5461. One direction is to study its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that involve high levels of ribosomal RNA production, such as certain genetic disorders. Finally, further research is needed to understand the mechanism of action of CX-5461 and to develop more potent and selective inhibitors of RNA polymerase I transcription.
Méthodes De Synthèse
CX-5461 is synthesized by reacting tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexene in the presence of a palladium catalyst. The reaction yields tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate. The compound is then purified using column chromatography.
Applications De Recherche Scientifique
CX-5461 has been studied for its potential applications in cancer research. It has been shown to inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Ribosomal RNA is necessary for the production of ribosomes, which are responsible for protein synthesis. CX-5461 has been shown to selectively target cancer cells that have high levels of ribosomal RNA production, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVBVPUOSCBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757096 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.